3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one
Description
3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at positions 3, 7, and 2. The 3-position features a 2-methoxyphenyl group, while the 7-position is linked to a 2-(4-methoxyphenyl)-2-oxoethoxy chain. The 2-methyl substitution on the chromenone core distinguishes it from simpler flavonoid analogs.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-16-25(20-6-4-5-7-23(20)30-3)26(28)21-13-12-19(14-24(21)32-16)31-15-22(27)17-8-10-18(29-2)11-9-17/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJJYONNFHSMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization using an appropriate catalyst to yield the desired chromen-4-one derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Chromenone Backbone Formation
-
Cyclization Reactions : A cascade reaction using arylglyoxal, Meldrum’s acid, and Et₃N in acetonitrile (MeCN) under reflux conditions, followed by acid-catalyzed cyclization (e.g., HCl and acetic acid) to form the chromenone core .
-
Carbonylative Coupling : Phosphine-free cyclocarbonylative Sonogashira coupling of 2-iodophenol with phenylacetylene under CO pressure, catalyzed by palladium complexes, to generate chromenone scaffolds .
Key Reaction Conditions :
Functional Group Transformations
The compound’s substituents enable diverse chemical reactivity:
Substitution Reactions
-
Nucleophilic Aromatic Substitution : Methoxyphenyl groups may participate in electrophilic substitution, though steric hindrance from bulky substituents could limit reactivity.
-
Coupling Reactions : The chromenone core may undergo palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to introduce additional substituents .
Etherification/Hydrolysis
-
Williamson Ether Synthesis : The ethoxy group at position 7 could form via alkylation of the chromenone oxygen with a halide (e.g., bromoethane) in the presence of a base like potassium carbonate .
-
Hydrolysis : Acidic or basic conditions may cleave the ether linkage, yielding a hydroxyl group.
Oxidation/Reduction
-
Reduction : The keto group (C=O) at position 4 could be reduced to a hydroxyl or methylene group using reagents like NaBH₄ or LiAlH₄.
-
Oxidation : Limited due to the chromenone’s inherent stability, though epoxidation or dihydroxylation of the aromatic ring is possible.
Stability and Reactivity
The compound’s stability and reactivity are influenced by its substituents:
-
Methoxy Groups : Electron-donating groups enhance aromatic stability but reduce electrophilic substitution reactivity.
-
Ethoxy Group : Labile to hydrolysis under acidic/basic conditions, potentially generating reactive intermediates.
-
Chromenone Core : The fused aromatic system resists most nucleophilic attacks but may undergo electrophilic substitution at positions ortho to oxygen atoms.
Challenges and Considerations
-
Regioselectivity : Substitution patterns must be carefully controlled during synthesis to avoid undesired side products.
-
Purity : Excess reagents (e.g., Et₃N) and prolonged reflux times are critical to achieve high yields, as incomplete conversion leaves residual starting materials .
-
Scalability : Acid-catalyzed cyclization steps may require optimization for industrial-scale production.
Scientific Research Applications
3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development and therapeutic applications.
Medicine: It is studied for its potential use in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
The following sections compare the target compound with structurally related derivatives, focusing on substituent variations, core modifications, and functional group differences.
Substituent Variations at Position 3
Analysis :
- The 2-methoxyphenyl group in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogs (e.g., 4-chlorophenyl in or 4-methoxyphenyl in ).
Substituent Variations in the Oxoethoxy Side Chain
Analysis :
- Replacing the 4-methoxyphenyl group in the oxoethoxy chain with a 4-chlorophenyl () introduces stronger electron-withdrawing effects, which may enhance interactions with enzymatic active sites.
Core Modifications: Chromenone vs. Thiochromanone
Analysis :
- Chromen-4-one cores (target compound) are more common in natural flavonoids, suggesting better metabolic stability compared to synthetic thiochromanones.
Functional Group Variations
Analysis :
- Acetoxy groups () improve metabolic stability by protecting hydroxyl groups from phase I metabolism but may reduce solubility.
- Hydroxy substitutions () enable metal chelation, useful in analytical or catalytic applications, whereas the target compound’s methyl group prioritizes steric effects over reactivity.
Biological Activity
The compound 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one , also known as a chromone derivative, has garnered attention in recent research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structure and Composition
- Molecular Formula : C22H20O7
- Molecular Weight : 396.39 g/mol
- CAS Number : 500204-20-6
The compound features a chromone backbone with methoxy and oxoethoxy substituents, which are believed to contribute to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 3.087 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of chromone derivatives. For instance, compounds similar to This compound have been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. This suggests a potential mechanism for reducing inflammation through inhibition of the NF-κB signaling pathway .
Cytotoxicity Studies
In vitro cytotoxicity assessments have demonstrated that certain chromone derivatives exhibit selective toxicity against various cancer cell lines. For example, derivatives similar to the compound were evaluated against MCF-7 breast cancer cells, revealing moderate cytotoxic effects with IC50 values indicating effective concentrations . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the chromone ring enhance cytotoxicity.
Antioxidant Activity
Chromones are also recognized for their antioxidant properties. The presence of methoxy groups in the structure is associated with enhanced radical scavenging activity, which can mitigate oxidative stress-related cellular damage . This property is crucial in the context of diseases where oxidative stress plays a significant role.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in inflammatory and cancer pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . Molecular docking studies suggest that the compound interacts with COX-2 through hydrogen bonding and hydrophobic interactions, further supporting its role as an anti-inflammatory agent .
Case Studies and Research Findings
- Study on RAW 264.7 Cells : A study demonstrated that several chromone derivatives significantly inhibited LPS-induced NO production without cytotoxic effects after 24 hours of treatment. This was attributed to their ability to modulate inflammatory pathways .
- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives exhibited IC50 values ranging from 10 μM to 30 μM against MCF-7 cells, suggesting promising anticancer activity .
- Antioxidant Activity Assessment : A comparative study showed that methoxy-substituted chromones had superior antioxidant capabilities compared to their unsubstituted counterparts, highlighting the importance of functional groups in enhancing biological activity .
Q & A
Q. Biological Assays :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison) .
- Anticancer Screening : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, increasing acetone solvent polarity improves etherification yields by 15% .
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products (e.g., di-alkylated byproducts) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates and final product .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Contextual Factors : Assess assay conditions (e.g., DPPH concentration, cell line viability thresholds) .
- Dose-Response Curves : Perform full dose-range testing (e.g., 1–100 µM) to identify concentration-dependent activity shifts .
- Mechanistic Studies : Use ROS detection probes (e.g., DCFH-DA) to differentiate antioxidant/pro-oxidant behavior in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
